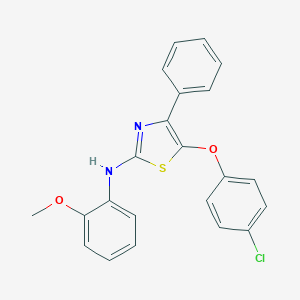![molecular formula C27H27BrN2O7S B388455 ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388455.png)
ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy groups, and a thiazolopyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzylidene and thiazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
科学的研究の応用
Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of this compound depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary based on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:
Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.
Ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains different substituents on the aromatic rings.
特性
分子式 |
C27H27BrN2O7S |
|---|---|
分子量 |
603.5g/mol |
IUPAC名 |
ethyl (2E)-2-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27BrN2O7S/c1-7-37-26(32)22-14(2)29-27-30(23(22)17-13-16(33-3)8-9-19(17)34-4)25(31)21(38-27)12-15-10-18(28)24(36-6)20(11-15)35-5/h8-13,23H,7H2,1-6H3/b21-12+ |
InChIキー |
OLXZEAZGVOQUOE-CIAFOILYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OC)OC)S2)C |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)Br)OC)OC)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OC)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(4-methoxyanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388373.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388374.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388376.png)
![3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388377.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388378.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B388382.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-2-(3-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388388.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B388389.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B388391.png)
![(5E)-2-(3-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388394.png)
![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388395.png)
